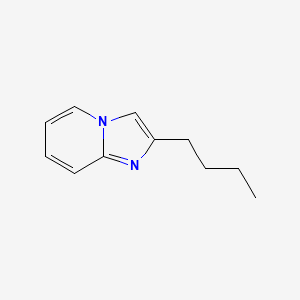

2-Butylimidazo(1,2-a)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-butylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C11H14N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h4-5,7-9H,2-3,6H2,1H3 |

InChI Key |

DPYIAYIRLPEUGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN2C=CC=CC2=N1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional Substitution Effects on Imidazo[1,2-a]pyridine (B132010) Core Activity

The imidazo[1,2-a]pyridine core offers several positions for substitution (C2, C3, C5, C6, C7, C8), and the placement of functional groups at these sites can dramatically alter the compound's biological profile. rsc.org Research has shown that the nature and location of these substituents are critical determinants of activity.

For instance, in the context of antitubercular agents, modifications around the core have yielded significant insights. Studies have revealed that the position of a methyl group can greatly influence potency; 6- and 7-methyl analogues were found to be nearly equipotent and significantly more active than the 8-methyl analogue. nih.gov Furthermore, replacing a 7-methyl group with a 7-chloro group was observed to decrease activity, highlighting the sensitivity of this position to electronic and steric changes. nih.gov The C3 position is also a frequent site for modification, as its functionalization is crucial for the activity of many imidazo[1,2-a]pyridine-based drugs. nih.gov Similarly, substitutions at the C2 and C6 positions have been explored to enhance potency. rsc.org For example, a series of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2. nih.gov

| Compound Analogue | Position of Methyl Group | Relative Potency |

|---|---|---|

| Analogue 1 | 6-methyl | High |

| Analogue 2 | 7-methyl | High |

| Analogue 3 | 8-methyl | Low |

Influence of Side Chain Modifications on Molecular Interactions

Alterations to the side chains appended to the imidazo[1,2-a]pyridine core are a primary strategy for optimizing molecular interactions with biological targets.

Beyond simple alkyl chains, a wide array of other substituents has been investigated to modulate the activity of the imidazo[1,2-a]pyridine scaffold. The introduction of bulky and more lipophilic biaryl ethers has been shown to result in nanomolar potency in antitubercular compounds. nih.govrsc.org This indicates that for some targets, an extended, lipophilic side chain is beneficial for activity.

In the pursuit of selective COX-2 inhibitors, researchers designed derivatives with a methylsulfonyl phenyl group at the C-2 position, a feature known to be crucial for COX-2 selectivity. researchgate.net This strategic modification, combined with various Mannich bases at the C-3 position, led to compounds with high potency and selectivity. researchgate.net Other modifications include the replacement of amide side chains with different substituted aryl or heteroaryl rings at the C-3 position to develop new anti-TB agents. rsc.org These examples underscore the principle that tailoring substituents to match the topology and chemical environment of a specific enzyme's active site is a cornerstone of rational drug design.

| Target | Favorable Substituent at C2 | Favorable Substituent at C3 | Observed Effect |

|---|---|---|---|

| Mycobacterium tuberculosis | Ethyl group | Amide side chain | Improved potency rsc.org |

| Mycobacterium tuberculosis | - | Bulky, lipophilic biaryl ethers | Nanomolar potency nih.govrsc.org |

| COX-2 Enzyme | p-methylsulfonyl phenyl | Morpholinomethyl | High inhibitory selectivity and potency researchgate.net |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis of more effective and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openpharmaceuticalsciencesjournal.com This method is widely used to understand how imidazo[1,2-a]pyridine derivatives interact with their biological targets. For instance, docking studies of novel imidazo[1,2-a]pyridine derivatives into the active site of murine COX-2 revealed that the methylsulfonyl group could be inserted into the secondary pocket of the enzyme, explaining the observed selectivity. researchgate.net

In another study, docking simulations were used to investigate the binding of imidazo[1,2-a]pyridine hybrids to the human LTA4H enzyme, with the results showing strong binding affinity and interaction with key amino acid residues in the active site. chemmethod.com Similarly, docking has been employed to understand the binding modes of these derivatives with targets such as the NF-κB p50 monomer, oxidoreductase, and VEGFR2 receptors, providing a theoretical basis for their potential as anti-inflammatory and anticancer agents. nih.govnih.govresearchgate.net These simulations help to visualize key interactions, such as hydrogen bonds and pi-cation interactions, that are crucial for binding affinity and can guide the design of new analogues with improved activity. openpharmaceuticalsciencesjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties.

For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, unsynthesized compounds. A typical 3D-QSAR study involves aligning the molecules and then using statistical methods to correlate their 3D properties (steric and electrostatic fields) with their biological activity. scienceopen.com

The resulting models can be visualized using contour maps, which highlight regions where certain properties (e.g., bulky groups, electropositive or electronegative groups) are predicted to increase or decrease activity. scienceopen.comnih.gov This information provides a theoretical framework that is invaluable for the rational design of novel derivatives with enhanced potency. For example, a 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents was successfully generated and validated, providing a tool for the future design of more potent derivatives. researchgate.net

Design Principles for Enhanced Molecular Recognition

The design of potent and selective ligands based on the imidazo[1,2-a]pyridine scaffold, such as 2-Butylimidazo(1,2-a)pyridine, is guided by a deep understanding of how these molecules interact with their biological targets at a molecular level. The principles of molecular recognition involve optimizing the ligand's structure to achieve a complementary fit with the receptor's binding site, thereby maximizing binding affinity and eliciting a desired biological response.

Ligand-Receptor Binding Mechanisms (Theoretical)

The interaction between a ligand like this compound and its receptor is a dynamic process governed by a variety of non-covalent intermolecular forces. Molecular docking and computational studies on the broader class of imidazo[1,2-a]pyridine derivatives have elucidated several key binding mechanisms that are theoretically applicable to the 2-butyl analog. eco-vector.comacs.org The bicyclic imidazo[1,2-a]pyridine core, with its specific arrangement of nitrogen and carbon atoms, serves as a rigid scaffold that positions key interacting moieties in a defined three-dimensional space.

The primary theoretical interactions include:

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring (N-1) and potentially other nitrogen atoms within the scaffold can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in a receptor's active site, such as glutamine (Gln) and arginine (Arg). mdpi.com

Hydrophobic Interactions: The butyl group at the C-2 position is a key contributor to hydrophobic interactions. This aliphatic chain can fit into lipophilic pockets within the receptor, displacing water molecules and increasing the binding affinity through the hydrophobic effect. The phenyl ring of the scaffold also contributes to these interactions.

π-π Stacking and Cation-π Interactions: The aromatic nature of the fused imidazole (B134444) and pyridine rings allows for π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) in the binding pocket. mdpi.com Furthermore, the electron-rich π-system can engage in cation-π interactions with positively charged residues such as lysine (Lys) or arginine (Arg). researchgate.net

Van der Waals Forces: These are non-specific attractive or repulsive forces that occur between the ligand and the receptor. A well-designed ligand will maximize favorable van der Waals contacts by having a shape that is highly complementary to the binding site.

| Type of Interaction | Ligand Moiety Involved | Potential Interacting Receptor Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen (N-1) | Gln, Arg, Ser, Thr |

| Hydrophobic Interactions | C-2 Butyl Group, Phenyl Ring | Leu, Val, Ile, Ala, Met |

| π-π Stacking | Imidazo[1,2-a]pyridine Core | Tyr, Phe, Trp, His |

| Cation-π Interactions | Imidazo[1,2-a]pyridine Core | Lys, Arg |

| Van der Waals Forces | Entire Molecule | All proximal residues in the binding pocket |

Pharmacophore Identification and Optimization

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the imidazo[1,2-a]pyridine class of compounds, several pharmacophore models have been developed based on structure-activity relationship (SAR) studies of various analogs. eco-vector.comnih.gov

A common pharmacophore hypothesis generated for certain imidazo[1,2-a]pyridine-3-carboxamide analogues identified a five-featured model denoted HHPRR. researchgate.net This model consists of:

Two Hydrophobic sites (H): These regions are critical for binding to nonpolar pockets in the receptor. In this compound, the butyl group at the C-2 position directly corresponds to one of these essential hydrophobic features.

One Positive Ionizable site (P): This feature often corresponds to a basic nitrogen that can be protonated at physiological pH, allowing for a strong ionic interaction or a cation-π interaction.

Two Aromatic Rings (R): The fused bicyclic system of the imidazo[1,2-a]pyridine core fulfills the requirement for these aromatic features, which are crucial for π-stacking interactions. researchgate.net

SAR studies have consistently shown that the nature and position of substituents on the imidazo[1,2-a]pyridine ring system are critical for biological activity. researchgate.netrsc.org The substituent at the C-2 position, in this case, the butyl group, directly influences the compound's lipophilicity and its ability to engage in hydrophobic interactions. researchgate.net

Optimization of a lead compound like this compound involves systematically modifying its structure to improve its fit with the pharmacophore model and enhance binding affinity. Key optimization strategies based on SAR principles include:

Modifying the C-2 Alkyl Chain: The length and branching of the butyl group can be altered. For instance, increasing the chain length might lead to better occupancy of a deep hydrophobic pocket, while introducing branching could provide greater steric hindrance or a more precise fit.

Bioisosteric Replacement: The butyl group could be replaced with other bioisosteric groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability or synthetic accessibility.

| Pharmacophore Feature | Function in Binding | Corresponding Moiety in this compound | Potential for Optimization |

|---|---|---|---|

| Aromatic Ring 1 | π-π Stacking, Hydrophobic Interaction | Imidazole Ring | Substitution on the ring to modulate electronics. |

| Aromatic Ring 2 | π-π Stacking, Hydrophobic Interaction | Pyridine Ring | Substitution (e.g., at C-7, C-8) to add new interaction points. researchgate.net |

| Hydrophobic Group | Occupies lipophilic pocket, van der Waals contacts | C-2 Butyl Group | Varying chain length, introducing branching or unsaturation. |

| Hydrogen Bond Acceptor | Directional interaction with donor residues | Pyridine Nitrogen (N-1) | Generally conserved for scaffold integrity. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For various imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. tandfonline.com Such studies often include analyses like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) to predict reactivity and intermolecular interactions. nih.gov However, specific DFT-derived data, such as FMO energy gaps, MEP maps, or advanced analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for 2-Butylimidazo(1,2-a)pyridine, are not available.

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. acs.org While FMO analyses have been performed for the parent imidazo[1,2-a]pyridine and other derivatives to explain their chemical behavior, specific energy values and orbital distributions for this compound have not been reported.

MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. This analysis has been applied to various imidazo[1,2-a]pyrimidine (B1208166) derivatives to identify potential interaction sites. nih.gov For this compound, specific MEP maps that would detail the influence of the butyl group on the electrostatic potential of the heterocyclic ring are not present in the available literature.

QTAIM is a theoretical model used to analyze the electron density of a molecule to define chemical bonds and atomic interactions. It provides insights into the nature of covalent and non-covalent interactions within a system. This analysis has been conducted on related imidazo[1,2-a]pyrimidine structures but not specifically for this compound. nih.gov

RDG analysis is a method used to visualize and characterize weak, non-covalent interactions within and between molecules. Studies on substituted imidazo[1,2-a]pyridine-based dyes have utilized RDG analysis to understand intramolecular hydrogen bonding. tandfonline.com A similar analysis focused on this compound, which would clarify intramolecular interactions involving the butyl chain, is currently unavailable.

Molecular Dynamics Simulations (Theoretical Applications)

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with other molecules, such as biological targets. MD simulations have been performed on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to study their interaction with mycobacterial targets. researchgate.net However, no specific MD simulation studies have been published that focus on the theoretical applications or dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational preferences and the energy landscape is vital for predicting a molecule's shape and biological activity. While conformational studies have been conducted for other substituted imidazo[1,2-a]pyridines, a detailed analysis of the rotational isomers (conformers) of the butyl group in this compound and their corresponding energy landscapes is not documented in the scientific literature.

Prediction of Interaction Profiles (e.g., Enzyme and Receptor Binding)

Computational studies, particularly molecular docking, have been instrumental in predicting the interaction profiles of the imidazo[1,2-a]pyridine scaffold with various biological targets. While specific studies on this compound are not extensively documented, research on analogous derivatives provides significant insight into the potential enzyme and receptor binding capabilities of this class of compounds. These theoretical predictions are crucial in guiding the synthesis of derivatives with enhanced affinity and selectivity for specific biological targets.

Molecular docking simulations have been employed to predict the binding modes and affinities of imidazo[1,2-a]pyridine derivatives with several key proteins. For instance, docking studies on novel imidazo[1,2-a]pyridine hybrids with the 3D structure of human leukotriene A4 hydrolase (LTA4H) have been performed. These simulations indicated that the hybrids interact with key amino acid residues in the active site. One particular derivative, HB7, exhibited a strong binding affinity with a score of -11.237 Kcal/mol, which was significantly better than the original ligand's score of -6.908 Kcal/mol. chemmethod.comchemmethod.com

In another study, computational analysis was used to investigate imidazo[1,2-a]pyridine derivatives as potential inhibitors of the VEGFR2 receptor, a key factor in tumor cell growth and angiogenesis. nih.gov Similarly, the interaction between imidazo[1,2-a]pyridine ligands and the NF-κB p50 protein has been evaluated using molecular docking, suggesting a potential inhibitory role. nih.gov Furthermore, docking studies have explored the potential of indolo-imidazo[1,2-a]pyridine compounds as anti-tubercular agents by targeting the cytochrome B (QcrB) component of the bc1 complex in Mycobacterium tuberculosis. nanobioletters.com These computational approaches help in understanding the structural requirements for potent binding and in the rational design of new therapeutic agents.

Research into 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives has shown their potential as ligands for both central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. The binding affinity and selectivity are highly dependent on the nature and position of substituents on the heterocyclic ring system. For example, most N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrate high affinity and selectivity for either CBR or PBR. Specifically, 6-substituted compounds displayed a wide range of selectivity ratios (IC50(CBR)/IC50(PBR) from 0.32 to 232), while 6,8-disubstituted derivatives were found to be over 1000-fold more selective for PBR over CBR. nih.gov The ethanamide side chain at the C-3 position has also been identified as important for binding to melatonin (B1676174) receptors. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Theoretical investigations and computational modeling have been pivotal in elucidating the reaction mechanisms for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. These studies provide a deeper understanding of the reaction pathways, transition states, and the roles of catalysts, which is essential for optimizing reaction conditions and developing novel synthetic routes. researchgate.net

Density Functional Theory (DFT) is a powerful tool used to study the structural and electronic properties of imidazo[1,2-a]pyridine derivatives. Such calculations help in determining the energy of Frontier Molecular Orbitals (FMO), creating Molecular Electrostatic Potential (MEP) maps, and analyzing intramolecular interactions through Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) methods. nih.gov These computational insights are valuable for predicting the reactivity and stability of these compounds.

A plausible mechanistic pathway for the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives has been proposed based on literature and experimental outcomes. acs.orgnih.gov This one-pot, three-component reaction involves 2-aminopyridine (B139424), an aryl aldehyde, and a third component, with iodine acting as an efficient and eco-friendly catalyst. rsc.org The proposed mechanism likely involves the in-situ generation of an intermediate that undergoes cyclization to form the fused heterocyclic system.

Similarly, computational modeling has been used to understand the mechanism of other synthetic procedures. For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction used for synthesizing imidazo[1,2-a]pyridines, has been studied to understand its pathway under various catalytic conditions. researchgate.net Another example is the iodine-catalyzed [4+1] cycloaddition between a product formed in situ from an aryl aldehyde and 2-aminopyridine with an isocyanide, which affords the imidazo[1,2-a]pyridine derivatives in good yields. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-Butylimidazo(1,2-a)pyridine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative typically exhibits characteristic signals for the protons on the fused ring system and the substituents. For this compound, the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the heterocyclic core. The butyl group protons would appear in the upfield region, with the terminal methyl group being the most shielded.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring system resonate in the aromatic region of the spectrum. The chemical shifts are influenced by the nitrogen atoms and the substitution pattern. The four distinct carbon signals of the butyl group would be observed in the aliphatic region.

Interactive Data Table: Representative NMR Data for 2-Phenylimidazo[1,2-a]pyridine (B181562)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | 7.86 (s, 1H) | - |

| H-5 | 8.12 (d, J = 6.8 Hz, 1H) | - |

| H-6 | 6.77-6.79 (t, J = 6.7 Hz, 1H) | - |

| H-7 | 7.16–7.19 (m, 1H) | - |

| H-8 | 7.63–7.65 (d, J = 9.1 Hz, 1H) | - |

| Phenyl-H | 7.32–7.46 (m), 7.95–7.97 (t) | - |

| Imidazo[1,2-a]pyridine Carbons | - | 108-146 |

| Phenyl Carbons | - | 125-135 |

Mass Spectrometry (MS) (e.g., LC-MS(ESI), HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) are routinely employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is frequently used to monitor reaction progress, assess purity, and confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common ionization method for imidazo[1,2-a]pyridine derivatives, which typically form a protonated molecule [M+H]⁺. nih.govmdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This is a crucial step in confirming the identity of a newly synthesized compound. nih.govmdpi.com

The expected exact mass for the protonated molecule of this compound (C₁₁H₁₅N₂) can be calculated and compared with the experimental value obtained from HRMS analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of the C-H, C=C, and C=N bonds within the molecule.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the butyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: In the region of 1400-1650 cm⁻¹, characteristic of the imidazo[1,2-a]pyridine ring system.

C-H bending: Fingerprint region below 1500 cm⁻¹.

Computational studies on the parent imidazo[1,2-a]pyridine molecule have been used to assign the vibrational wavenumbers and intensities, providing a theoretical basis for interpreting the experimental IR spectrum. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For this compound, reversed-phase HPLC is a common method for purity assessment. ptfarm.pl In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can provide a quantitative measure of purity.

Advanced Chromatographic Techniques (e.g., Column Chromatography)

Column chromatography is a fundamental purification technique used extensively in the synthesis of imidazo[1,2-a]pyridine derivatives. scripps.edunih.gov Following a chemical reaction, the crude product mixture is often subjected to column chromatography to isolate the desired compound from starting materials, byproducts, and other impurities.

For the purification of this compound, a silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the target compound. The progress of the separation is monitored by thin-layer chromatography (TLC).

Fluorescence Spectroscopy for Photophysical Property Characterization

Imidazo[1,2-a]pyridine and its derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy a key technique for their characterization. ijrpr.comnih.gov The π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core is responsible for its fluorescence emission, which can be modulated by the nature and position of substituents. ijrpr.comnih.gov

The introduction of an alkyl group, such as a butyl group at the C2-position, is expected to influence the photophysical properties. Generally, electron-donating groups can enhance the fluorescence intensity. ijrpr.com The fluorescence emission spectrum of this compound would provide information on its maximum emission wavelength (λₑₘ) and quantum yield (Φբ). These parameters are sensitive to the solvent environment. researchgate.nettandfonline.com

The following table summarizes the general photophysical properties of substituted imidazo[1,2-a]pyridines based on existing literature. rsc.orgresearchgate.net

Interactive Data Table: General Photophysical Properties of Substituted Imidazo[1,2-a]pyridines

| Property | Typical Range/Observation |

| Excitation Wavelength (λₑₓ) | Typically in the UV-A to near-UV region (300-380 nm) |

| Emission Wavelength (λₑₘ) | Blue to green region (400-550 nm), substituent dependent |

| Quantum Yield (Φբ) | Can range from low to high (0.1 - 0.8), influenced by substituents and solvent |

| Stokes Shift | Generally moderate to large |

Research on Biological Targets and Mechanisms of Action Non Clinical Focus

Investigation of Enzymatic Inhibition Mechanisms

Derivatives of imidazo[1,2-a]pyridine (B132010) have been identified as inhibitors of the aldehyde dehydrogenase (ALDH) 1A family. acs.org Overexpression of ALDH1A is associated with poor prognosis in various cancers, making it a therapeutic target. acs.org A series of novel imidazo[1,2-a]pyridines were designed and optimized from a previously developed lead compound to act as ALDH inhibitors. acs.org

In vitro evaluations of these compounds demonstrated their activity and selectivity against the three isoforms of the ALDH1A family. acs.org Crystallization and modeling studies provided insights into their interaction with the catalytic site of the ALDH1A3 isoform. acs.org One particular compound, designated as 3f, emerged as a submicromolar competitive inhibitor of this enzyme. acs.org This novel class of imidazo[1,2-a]pyridine derivatives has shown potential in targeting glioblastoma stem-like cells, which overexpress ALDH1A3. nih.govresearchgate.net Representative compounds from this series displayed nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells. nih.gov

Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator that, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb). nih.gov This complex is involved in the expression of anti-apoptotic proteins such as Mcl-1, making CDK9 a target in cancer therapy. nih.govresearchgate.net A series of imidazole[1,2-a]pyridine derivatives were designed and synthesized as potential CDK9 inhibitors. nih.govnih.gov

One such derivative, compound LB-1, demonstrated potent and highly selective inhibitory activity against CDK9, with an IC50 value of 9.22 nM. nih.govnih.gov This compound was developed using AZD5438 as a lead compound and was shown to induce apoptosis in the HCT116 colorectal cancer cell line. nih.govnih.gov The selectivity of these compounds for CDK9 over other CDKs, such as CDK2, is a critical aspect of their development due to the high structural similarity between these kinases. mdpi.com

Table 1: Inhibitory Activity of Imidazole[1,2-a] Pyridine (B92270) Derivatives against CDK9

| Compound | IC50 (nM) | Cell Line | Reference |

|---|

Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicle trafficking. The inhibition of RGGT presents a strategy to control the activity of these proteins, which are implicated in various diseases, including cancer. Phosphonocarboxylates containing an imidazo[1,2-a]pyridine core have been identified as micromolar inhibitors of RGGT.

These inhibitors have been shown to selectively inhibit the prenylation of Rab11A without affecting Rap1A/Rap1B modification. Molecular docking studies suggest that the phosphonic and carboxylic groups of these compounds are crucial for their localization in the RGGT binding site. Further research has focused on developing covalent inhibitors of RGGT based on the imidazo[1,2-a]pyridine scaffold, which have demonstrated micromolar activity against the enzyme and the ability to inhibit the proliferation of HeLa cancer cells.

The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an antiviral agent. A 3-aminoimidazo[1,2-a]pyridine derivative was identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This discovery was the result of screening a small molecule library for novel inhibitors of HIV-1 replication.

NNRTIs are allosteric inhibitors that bind to a site distinct from the active site of the reverse transcriptase enzyme, thereby inhibiting its function. The identified 3-aminoimidazo[1,2-a]pyridine compound represents a lead candidate for further development due to its potency and the feasibility of its chemical synthesis and downstream structure-activity relationship (SAR) analysis.

The main protease (Mpro or 3CLpro) of SARS-CoV and SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins to produce functional non-structural proteins required for viral replication. nih.gov This makes it a prime target for the development of antiviral drugs. nih.gov

Based on the available research, there is no specific information linking 2-Butylimidazo(1,2-a)pyridine to the inhibition of SARS-CoV or SARS-CoV-2 main proteases. While various compounds with pyridine and imidazole (B134444) scaffolds have been investigated as potential inhibitors of the SARS-CoV-2 main protease, studies specifically detailing the activity of this compound or its close derivatives against these enzymes are not present in the reviewed literature.

Receptor Ligand Binding Studies

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been extensively studied as ligands for both central benzodiazepine (B76468) receptors (CBR) and peripheral benzodiazepine receptors (PBR), also known as the translocator protein (18 kDa). Structure-activity relationship studies have revealed that substitutions on the imidazo[1,2-a]pyridine nucleus are critical for affinity and selectivity.

Specifically, lipophilic substituents at the 8-position and a chlorine atom at the para position of the C(2)-phenyl ring are key for high binding affinity and selectivity for PBR. Certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have shown high affinity and selectivity for either CBR or PBR depending on the substitution pattern at the C(6) and C(8) positions. For instance, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR over CBR. Some of these PBR-selective ligands have been shown to stimulate the synthesis of neurosteroids.

Table 2: Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for Benzodiazepine Receptors

| Compound Type | Substitution Pattern | Selectivity | Reference |

|---|---|---|---|

| 2-phenylimidazo[1,2-a]pyridineacetamides | 8-lipophilic substituent, p-chloro at C(2)-phenyl | PBR selective | |

| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | 6-substituted | Variable CBR/PBR selectivity |

Modulation of Receptor Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with a variety of receptors, demonstrating their potential to modulate diverse physiological responses.

One area of investigation has been their effect on metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) . Certain imidazo[1,2-a]pyridine derivatives have been identified as positive allosteric modulators of mGluR2. google.com This modulation suggests potential therapeutic applications in neurological and psychiatric disorders associated with glutamate dysfunction, such as anxiety, schizophrenia, migraine, depression, and epilepsy. google.com

Furthermore, the imidazo[1,2-a]imidazole-5,6-dione class of compounds, which is structurally related to imidazo[1,2-a]pyridines, has been investigated for its ability to modulate the μ-opioid receptor (MOP) . One derivative was identified as a negative allosteric modulator of the human MOP receptor, indicating that it does not act as a typical opioid agonist but can influence the receptor's response to other ligands. mdpi.com

In the context of cancer research, some imidazo[1,2-a]pyridine derivatives have been synthesized as selective ligands for estrogen receptors (ER) , with a particular focus on ERβ-selectivity. illinois.edu This line of research is aimed at developing new endocrine therapies for conditions like cancer. illinois.edu

Binding to Key Entrance Proteins (e.g., hACE2 and Spike Protein)

While direct evidence of this compound binding to human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 Spike protein is not available in the current literature, computational studies on a closely related scaffold, imidazo[1,2-a]pyrimidine (B1208166), offer valuable insights.

A study on novel imidazo[1,2-a]pyrimidine Schiff base derivatives explored their potential as dual inhibitors of hACE2 and the Spike protein to block SARS-CoV-2 cell entry. nih.govresearchgate.netnih.gov Molecular docking simulations were performed to assess the binding affinity of these compounds to the key viral entry proteins. The results indicated that the top-scoring compound exhibited a significant binding affinity to both ACE2 and the Spike protein. nih.govresearchgate.netnih.gov

The binding energies from these computational models suggest that the imidazo-fused heterocyclic scaffold could serve as a promising foundation for the development of agents that inhibit the interaction between SARS-CoV-2 and host cells. nih.govresearchgate.netnih.gov Although these findings are for the pyrimidine (B1678525) variant, the structural similarity to the imidazo[1,2-a]pyridine core suggests that the latter could also be a candidate for similar antiviral strategies. The general antiviral properties of imidazo[1,2-a]pyridine derivatives have been noted against various viruses, including herpesviruses and bovine viral diarrhea virus, further supporting their potential in antiviral drug discovery. researchgate.netnih.gov

| Compound Class | Target Proteins | Binding Affinity (kcal/mol) | Significance |

| Imidazo[1,2-a]pyrimidine derivatives | hACE2 and SARS-CoV-2 Spike Protein | Top-scoring compound: -9.1 (ACE2), -7.3 (Spike) | Potential to act as effective entrance inhibitors for SARS-CoV-2. nih.govresearchgate.netnih.gov |

Molecular Pathways and Signalling Cascade Modulation

Research has demonstrated that imidazo[1,2-a]pyridine derivatives can modulate key molecular pathways and signaling cascades involved in inflammation and cancer.

One significant pathway influenced by this class of compounds is the STAT3/NF-κB/iNOS/COX-2 signaling pathway . A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by modulating this pathway in breast and ovarian cancer cell lines. nih.govnih.gov Molecular docking studies indicated that the derivative could dock into the NF-κB p50 subunit, thereby suppressing NF-κB activity and reducing the levels of inflammatory cytokines. nih.govnih.gov

Another critical pathway targeted by imidazo[1,2-a]pyridine derivatives is the PI3K/mTOR signaling pathway . Several studies have identified these compounds as potent dual inhibitors of PI3K and mTOR, which are crucial kinases in a signaling pathway that is often dysregulated in cancer. princeton.eduresearchgate.net This inhibition can lead to the suppression of tumor growth.

Furthermore, derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of Bruton's tyrosine kinase (Btk) , a key component in B-cell activation. google.com By inhibiting Btk, these compounds have potential applications in the treatment of autoimmune and inflammatory diseases driven by aberrant B-cell activity. google.com

| Signaling Pathway | Effect of Imidazo[1,2-a]pyridine Derivatives | Therapeutic Implication |

| STAT3/NF-κB/iNOS/COX-2 | Suppression of NF-κB activity and inflammatory cytokines. nih.govnih.gov | Anti-inflammatory and anti-cancer. |

| PI3K/mTOR | Dual inhibition of PI3K and mTOR. princeton.eduresearchgate.net | Anti-cancer. |

| Btk Signaling | Inhibition of Bruton's tyrosine kinase. google.com | Treatment of autoimmune and inflammatory diseases. |

Target Identification and Validation Methodologies (Academic)

The identification and validation of biological targets are fundamental steps in understanding the mechanism of action of a compound. In the academic research of imidazo[1,2-a]pyridine derivatives, various methodologies have been employed.

A common approach is target-based screening , where compounds are tested against a known biological target. For instance, imidazo[1,2-a]pyridine analogues have been developed and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS), a key enzyme in the bacterium's survival. nih.gov

Phenotypic screening is another powerful method where compounds are tested for their effect on a whole organism or cell, without prior knowledge of the specific target. This is often followed by target deconvolution to identify the molecular mechanism. For example, high-throughput whole-cell screening of a compound library led to the identification of imidazo[1,2-a]pyridine compounds as potent inhibitors of M. tuberculosis. nih.gov Subsequent whole-genome sequencing of resistant mutants identified a single nucleotide polymorphism in the qcrB gene, which encodes the b subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, as the target. nih.gov Gene dosage experiments further validated QcrB as the target. nih.gov

Chemical proteomics and affinity-based methods are also utilized. These techniques often involve modifying the compound to create a probe that can be used to "pull down" its binding partners from a cell lysate. drughunter.com The identified proteins are then analyzed using mass spectrometry.

More recently, photocatalytic small molecule target identification has emerged as a novel platform. This method uses visible light to catalytically generate reactive intermediates from a small molecule probe, leading to amplified crosslinking to its target proteins. princeton.edu This approach can enhance the signal-to-noise ratio in target identification experiments. princeton.edu

| Methodology | Description | Example Application |

| Target-Based Screening | Compounds are tested against a known biological target. | Identification of imidazo[1,2-a]pyridine analogues as inhibitors of M. tuberculosis pantothenate synthetase. nih.gov |

| Phenotypic Screening and Target Deconvolution | Compounds are screened for effects on whole cells/organisms, followed by identification of the molecular target. | Identification of QcrB as the target of imidazo[1,2-a]pyridine inhibitors of M. tuberculosis. nih.gov |

| Chemical Proteomics | Use of chemical probes to isolate and identify protein targets. drughunter.com | General approach for target identification. |

| Photocatalytic Target Identification | Catalytic amplification of target-probe crosslinking using visible light. princeton.edu | Advanced method for improving target identification. princeton.edu |

Future Research Directions and Emerging Applications

Exploration of New Synthetic Methodologies for 2-Butylimidazo(1,2-a)pyridine

While established methods for the synthesis of imidazo[1,2-a]pyridines exist, the development of more efficient, sustainable, and versatile strategies remains a key area of research. Recent efforts have focused on transition metal-catalyzed reactions, multi-component reactions (MCRs), and microwave-assisted synthesis to improve yields and reduce reaction times. researchgate.net

Future exploration is likely to concentrate on the following areas:

Green Chemistry Approaches: The use of environmentally benign solvents like water and the development of catalyst-free reactions are gaining traction. organic-chemistry.org For instance, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water has been reported for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

Novel Catalytic Systems: Research into new catalysts, such as copper-based systems, is ongoing to facilitate more complex molecular constructions. researchgate.netorganic-chemistry.org Copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has shown compatibility with a broad range of functional groups. organic-chemistry.org

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer significant advantages in terms of efficiency and waste reduction. rsc.orgmdpi.com The GBBR is considered a greener alternative for synthesizing imidazo[1,2-a]pyridine-3-amines. mdpi.com

Photocatalysis and Electrochemistry: These emerging techniques offer mild and energy-efficient alternatives to traditional heating methods for the synthesis of functionalized imidazo[1,2-a]pyridines. organic-chemistry.org

These advancements will not only streamline the synthesis of this compound but also enable the creation of a wider array of derivatives with unique properties.

Advanced Structure-Based Drug Design Strategies for Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov Advanced structure-based drug design strategies are crucial for optimizing the therapeutic potential of this versatile core.

Key strategies for future research include:

Target-Specific Design: By understanding the three-dimensional structure of biological targets, such as enzymes and receptors, researchers can design imidazo[1,2-a]pyridine derivatives with high affinity and selectivity. nih.gov This approach has been successfully employed to develop potent Nek2 inhibitors for cancer therapy. nih.gov

Scaffold Hopping and Bioisosteric Replacement: These techniques involve modifying the core structure or replacing functional groups with others that have similar physical or chemical properties to improve efficacy and pharmacokinetic profiles. rsc.orgnih.gov This has led to the identification of potent c-Met inhibitors. nih.gov

Covalent Inhibitors: Designing molecules that form a covalent bond with their target can lead to prolonged and potent inhibition. The imidazo[1,2-a]pyridine scaffold has shown potential for the development of covalent anticancer agents. rsc.org

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments for binding to a target and then growing or linking them to create a more potent lead compound.

These design strategies, coupled with high-throughput screening, will accelerate the discovery of new drug candidates based on the this compound framework.

Computational Predictive Modeling for Novel Imidazo[1,2-a]pyridine Derivatives

Computational modeling plays an increasingly vital role in modern drug discovery by predicting the properties and activities of novel compounds before they are synthesized. For imidazo[1,2-a]pyridine derivatives, these in silico methods can significantly reduce the time and cost associated with research and development.

Future computational efforts will likely focus on:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods provide detailed insights into the electronic structure and reactivity of molecules, aiding in the design of compounds with desired properties. nih.gov DFT has been used to determine the energy of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) for novel imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov

Molecular Docking and Dynamics Simulations: These techniques predict how a molecule will bind to a biological target and assess the stability of the resulting complex. nih.govnih.gov Molecular docking studies have been instrumental in identifying potential inhibitors of SARS-CoV-2 cell entry. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of activity for new derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET models are used to predict the pharmacokinetic and toxicological properties of drug candidates at an early stage of development. nih.gov

The integration of these computational tools will enable a more rational and efficient design of novel this compound derivatives with optimized therapeutic profiles.

Development of Novel Analytical Techniques for Imidazo[1,2-a]pyridine Analysis

As new derivatives of this compound are synthesized and evaluated, the need for sensitive and accurate analytical techniques for their detection and quantification becomes paramount.

Future research in this area will likely involve:

Advanced Chromatographic Methods: The development of novel high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods with improved resolution and sensitivity will be crucial for separating and quantifying complex mixtures of imidazo[1,2-a]pyridine derivatives.

Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry, such as time-of-flight (TOF) and Orbitrap MS, will be essential for the structural elucidation and sensitive detection of novel compounds and their metabolites.

Spectroscopic Methods: Advanced nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy techniques will continue to be vital for the unambiguous characterization of newly synthesized compounds. nih.gov

Biosensors and Immunoassays: The development of highly specific biosensors and immunoassays could provide rapid and cost-effective methods for detecting and quantifying this compound and its derivatives in biological samples.

These advancements in analytical chemistry will be critical for supporting preclinical and clinical studies of new imidazo[1,2-a]pyridine-based therapeutics.

Integration of Multi-Omics Data in this compound Research

The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) offers a systems-level understanding of the biological effects of this compound and its derivatives. nih.gov This holistic approach can reveal novel mechanisms of action, identify biomarkers of drug response, and uncover potential new therapeutic applications.

Future research will focus on:

Identifying Drug Targets and Pathways: By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with this compound derivatives, researchers can identify the specific cellular pathways and molecular targets affected by the compounds. biorxiv.orgnih.gov

Personalized Medicine: Multi-omics data can help to identify patient populations that are most likely to respond to a particular imidazo[1,2-a]pyridine-based therapy, paving the way for personalized medicine approaches.

Predicting Drug Resistance: Understanding the molecular changes that lead to drug resistance is crucial for developing more effective and durable therapies. Multi-omics approaches can shed light on these resistance mechanisms. nih.gov

Network Biology: Constructing and analyzing biological networks based on multi-omics data can reveal complex interactions and provide a deeper understanding of the systems-level effects of these compounds. biorxiv.org

The integration of multi-omics data represents a powerful strategy for advancing our understanding of the therapeutic potential of the this compound scaffold.

Academic Exploration of this compound in Material Science and Optoelectronics

Beyond its biomedical applications, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for applications in material science and optoelectronics.

Emerging areas of academic exploration include:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission spectra of some imidazo[1,2-a]pyridine derivatives make them promising materials for use as emitters in OLEDs. nih.gov V-shaped bis-imidazo[1,2-a]pyridine fluorophores have been shown to exhibit intense photoluminescence with tunable emission from the near-UV to the deep-blue region. nih.gov

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of imidazo[1,2-a]pyridines to their local environment can be exploited to develop probes for sensing metal ions, pH, and other biologically relevant molecules.

Non-Linear Optical (NLO) Materials: The extended π-conjugated system of certain imidazo[1,2-a]pyridine derivatives can give rise to significant non-linear optical properties, making them potential candidates for applications in optical communications and data storage.

Functional Dyes: The strong absorption and emission properties of these compounds make them suitable for use as functional dyes in various applications, including solar cells and imaging.

The exploration of this compound and its derivatives in these non-biological fields is still in its early stages, but it holds significant promise for the development of novel advanced materials.

Q & A

Q. What are the primary synthetic routes for 2-butylimidazo(1,2-a)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via condensation of 2-aminopyridine with α-haloketones (e.g., 2-bromoacetophenone derivatives) in the presence of a base (e.g., K₂CO₃) under thermal or ultrasonic conditions. Ultrasound-assisted synthesis (20 kHz, 60% amplitude) in PEG-400 solvent enhances reaction efficiency, reducing reaction time from hours to minutes while maintaining yields >80% . Alternative Cu-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes offer modularity for introducing substituents at the 2-position .

Q. How do electronic effects of substituents influence the bioactivity of imidazo[1,2-a]pyridine derivatives?

- Methodological Answer : Substituents at positions 2 and 3 significantly modulate bioactivity. Electron-donating groups (e.g., –NH₂, –CH₃) at the 3-position enhance anticancer and antimicrobial activity by increasing electron density on the heterocyclic core, as shown in SAR studies . Conversely, electron-withdrawing groups (e.g., –NO₂) reduce activity due to decreased nucleophilicity. Computational docking studies (e.g., molecular orbital analysis) are recommended to validate these trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

- Standardize biological assays (e.g., use identical cell lines like HepG2 for anticancer screening).

- Conduct comparative DFT calculations to quantify substituent electronic parameters (σ, π values) .

- Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. in vitro cytotoxicity) .

Q. What strategies optimize regioselectivity in the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines?

- Methodological Answer : Regioselectivity is controlled by:

- Catalyst choice : Cu(I) catalysts favor 2-aryl substitution via oxidative coupling, while Pd catalysts enable C–H functionalization at the 3-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates for 3-substitution, whereas non-polar solvents (toluene) favor 2-substitution .

- Directing groups : Pyridine N-oxide at the 8-position directs electrophilic substitution to the 3-position .

Q. How can imidazo[1,2-a]pyridine derivatives be tailored for specific therapeutic targets (e.g., PI3K/mTOR inhibitors)?

- Methodological Answer :

- Scaffold modification : Introduce carboxamide groups at the 8-position to enhance hydrogen bonding with kinase active sites .

- Hybridization : Merge imidazo[1,2-a]pyridine with cinnamamide moieties to exploit dual antimycobacterial and anti-inflammatory mechanisms .

- Pharmacokinetic optimization : Incorporate –CF₃ or –OCH₃ groups to improve metabolic stability (e.g., CYP450 resistance) .

Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.